Methyl 3-chloro-4-nitroso-benzoate
Description
Significance of Aryl Esters in Contemporary Organic Synthesis
Aryl esters are a pivotal class of organic compounds characterized by an ester functional group attached to an aromatic ring. They are of paramount importance in modern organic synthesis, serving as versatile intermediates and building blocks for a wide array of more complex molecules. guidechem.comchemicalbook.comprepchem.comchemicalbook.com Their utility stems from the reactivity of the ester group, which can undergo various transformations such as hydrolysis, ammonolysis, and reduction. chemicalbook.com Furthermore, the aromatic ring of an aryl ester can be subjected to electrophilic and nucleophilic substitution reactions, allowing for further functionalization. In the pharmaceutical industry, the esterification of a parent drug to form an aryl ester is a common strategy to create prodrugs with improved bioavailability and pharmacokinetic properties. guidechem.com They are also integral to the synthesis of polymers, fragrances, and dyes. prepchem.comchemicalbook.com
Academic Relevance of Halogenated Benzoate (B1203000) Scaffolds in Chemical Research
Halogenated benzoate scaffolds, which are benzoic acid derivatives containing one or more halogen atoms, are of significant interest in chemical research. The presence of halogens can profoundly influence a molecule's physical, chemical, and biological properties. bldpharm.com For instance, the introduction of a halogen atom can alter the electronic nature of the aromatic ring, impacting its reactivity and the acidity of the benzoic acid derivative. In medicinal chemistry, halogenated benzoates are explored for their potential as antifungal, antibacterial, and anticancer agents. bldpharm.com A study on halogenated benzoate derivatives of altholactone, for example, demonstrated that the addition of a halogenated benzoyl group enhanced the antifungal activity of the parent compound. bldpharm.com
The Role of the Nitroso Functionality in Novel Chemical Transformations
The nitroso group (-N=O) is a highly reactive functional group that has garnered considerable attention for its role in a variety of novel chemical transformations. nih.govthermofisher.comquora.com Nitroso compounds can act as powerful dienophiles in hetero-Diels-Alder reactions, providing a direct route to nitrogen- and oxygen-containing heterocyclic compounds. They are also known to participate in ene reactions and can be used as oxidizing agents. nih.gov The versatile reactivity of the nitroso group allows it to function as an electrophile, nucleophile, and radical acceptor, making nitrosoarenes valuable building blocks in organic synthesis. thermofisher.comquora.com Recent research has focused on harnessing the reactivity of nitroso compounds in photochemical reactions and as directing groups in C-H bond functionalization. thermofisher.com
Overview of Structurally Related Aromatic Compounds in Current Academic Literature
Despite a thorough search of scientific databases and literature, no specific experimental data regarding the synthesis, spectroscopic characterization, physical properties, or reactivity of Methyl 3-chloro-4-nitroso-benzoate could be located. The following sections reflect this lack of available information.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNO3 |
|---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
methyl 3-chloro-4-nitrosobenzoate |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(11)5-2-3-7(10-12)6(9)4-5/h2-4H,1H3 |
InChI Key |
PFKWYRUFBOLAPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N=O)Cl |
Origin of Product |
United States |
Synthesis Strategies for Methyl 3 Chloro 4 Nitroso Benzoate
Precursor Synthesis Pathways for Substituted Methyl Benzoates
The journey to Methyl 3-chloro-4-nitroso-benzoate begins with the construction of a suitably substituted methyl benzoate (B1203000) precursor. This involves a series of reactions, including chlorination, esterification, and nitration, to arrive at the key intermediate, Methyl 3-chloro-4-nitrobenzoate. nih.gov
Chlorination Methodologies for Benzoic Acid Derivatives
A critical step in the synthesis is the regioselective chlorination of benzoic acid derivatives. For instance, the chlorination of 4-nitrobenzoic acid is a relevant example. Directing the chlorine atom to the desired position on the benzene (B151609) ring is crucial for the final product's identity. The specific reagents and reaction conditions will dictate the regioselectivity of this electrophilic aromatic substitution.
Esterification Techniques for Methyl Benzoate Formation
The formation of the methyl ester group is typically achieved through esterification of the corresponding carboxylic acid. Common methods include the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. tcu.eduyoutube.comyoutube.com Alternatively, the carboxylic acid can be activated with thionyl chloride to form an acyl chloride, which then readily reacts with methanol to yield the methyl ester. google.com The choice of method can depend on the specific substrate and desired reaction conditions.
The following table provides an overview of common esterification catalysts:
| Catalyst Type | Examples | Notes |
| Strong Mineral Acids | Sulfuric Acid, Hydrochloric Acid | Commonly used, effective but can lead to side reactions and are corrosive. tcu.edumdpi.com |
| Solid Acid Catalysts | Zirconium/Titanium solid acids, Zeolites | Offer advantages in terms of reusability and reduced waste. mdpi.comresearchgate.net |
| Lewis Acids | Tin(II) compounds, Aluminum oxide | Can catalyze esterification, sometimes in conjunction with a Brønsted acid. mdpi.comgoogle.com |
Synthesis of Halogenated Nitrobenzoate Precursors
The synthesis of the direct precursor, Methyl 3-chloro-4-nitrobenzoate, involves the nitration of a chlorinated benzoic acid derivative or the chlorination of a nitrated benzoic acid derivative, followed by esterification. nih.gov For example, 3-chloro-4-nitrobenzoic acid can be esterified to give the desired methyl ester. nih.gov The directing effects of the existing substituents on the aromatic ring are paramount in determining the position of the incoming nitro or chloro group. quora.com
Approaches to Introducing the Aromatic Nitroso Group
With the precursor, Methyl 3-chloro-4-nitrobenzoate, in hand, the final step is the introduction of the nitroso group. This transformation is a delicate one, as nitroso compounds can be reactive. at.uaaquigenbio.com
Oxidation of Aromatic Amines to Nitroso Compounds
A primary method for introducing a nitroso group is through the oxidation of the corresponding aromatic amine. nih.govresearchgate.netrsc.org This involves the reduction of the nitro group in Methyl 3-chloro-4-nitrobenzoate to an amino group, followed by a controlled oxidation. A variety of oxidizing agents can be employed for this purpose, including peroxy acids like 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst, such as a molybdenum complex. nih.govresearchgate.netrsc.orgorganic-chemistry.org The reaction conditions must be carefully controlled to prevent over-oxidation to the nitro compound.
The table below summarizes various oxidizing agents used for converting aromatic amines to nitroso compounds:
| Oxidizing Agent | Catalyst/Conditions | Substrate Scope |
| Hydrogen Peroxide | Molybdenum complexes (e.g., [Mo(O)(O2)2(H2O)(hmpa)]) | Wide range of substituted anilines. nih.govrsc.org |
| Peroxyformic Acid | Refluxing dichloromethane | Substituted anilines. nih.gov |
| Sodium Perborate | Acetic acid | Aromatic amines. |
| Caro's Acid (H2SO5) | - | Aniline (B41778) and its derivatives. |
Nitrosation of Active Methylene (B1212753) Compounds Adjacent to Aromatic Rings
An alternative, though less direct, approach involves the nitrosation of a compound with an active methylene group adjacent to the aromatic ring. researchgate.net This method typically uses reagents like alkyl nitrites. researchgate.net However, for the synthesis of this compound, this pathway is less common as it would require a different set of precursors. The nitrosation of active methylene compounds is more frequently employed for the synthesis of oximes. researchgate.net
Photochemical Routes for C-Nitroso Compound Generation
Photochemical methods provide alternative pathways for the formation of the C-nitroso group, often under mild conditions. aquigenbio.com These routes typically involve the light-induced cleavage of precursor molecules to generate reactive species that lead to the desired nitroso compound.
Photo-oxidation of Alkyl Nitrites: The photolysis of alkyl nitrites in the presence of oxygen can generate C-nitroso compounds through a series of radical reactions. cdnsciencepub.com The process is initiated by the photochemical cleavage of the O–N bond in an alkyl nitrite (B80452) (RO–N=O), forming an alkoxy radical (RO•) and nitric oxide (NO). cdnsciencepub.comnih.gov The highly reactive alkoxy radical can then abstract a hydrogen atom from a suitable position, either intramolecularly or from a solvent molecule, to create a carbon-centered radical (C•). cdnsciencepub.com
In an oxygen-rich environment, this carbon radical can react with nitric oxide to form the C-nitroso group (–C–N=O). cdnsciencepub.com However, this pathway competes with the reaction of the carbon radical with molecular oxygen or other nitrogen oxides, which can lead to the formation of nitrate (B79036) esters and other oxidized byproducts. cdnsciencepub.com For the synthesis of an aromatic nitroso compound like this compound, this method is less direct and would require a precursor with an alkyl side chain that could be subsequently converted to the ester.
Photolysis of Nitrosamines: The photolysis of N-nitrosamines, particularly in acidic media, is a well-established method for generating C-nitroso compounds. cdnsciencepub.com The reaction proceeds through the homolytic cleavage of the N–N bond upon UV irradiation, producing an aminium radical and a nitric oxide radical. acs.orgnih.gov
In a key synthetic application, the aminium radical and nitric oxide can add across a C=C double bond in a stepwise manner. acs.org This process ultimately yields a product bearing a C-nitroso group adjacent to a newly formed tertiary amine. acs.org While powerful, this method is primarily suited for addition to alkenes and is not directly applicable to the synthesis of aromatic nitroso compounds through substitution. A more relevant photochemical transformation involves the Fischer-Hepp rearrangement, where aromatic N-nitrosoamines rearrange to form para-nitroso anilines, although this is typically an acid-catalyzed thermal reaction rather than a purely photochemical one. nih.govwikipedia.org
Another photochemical pathway involves the photolysis of N-nitrosamides. Similar to nitrosamines, these compounds can undergo N-N bond fission upon irradiation. cdnsciencepub.com The resulting radicals can then engage in subsequent reactions. It has been shown that the initial recombination product, a C-nitrosoamide, is often photolabile and can be efficiently photolyzed back to the starting materials, representing a challenge for this synthetic route. cdnsciencepub.com
Convergent Synthesis of this compound
A convergent synthesis approach aims to construct the target molecule from several key fragments in a more efficient manner than a linear sequence. For this compound, this involves strategically introducing the three substituents—chloro, nitroso, and methyl ester—onto the benzene ring.
Strategies for Ortho-Chlorination and Para-Nitrosation relative to the Ester Group
The electronic properties of the substituents heavily influence the feasibility of direct functionalization. The methyl ester group (–COOCH₃) is an electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. masterorganicchemistry.com This presents a significant challenge for directly introducing a chlorine atom at the ortho position (position 3) and a nitroso group at the para position (position 4) of methyl benzoate, as these positions are electronically deactivated.
Therefore, direct electrophilic chlorination and nitrosation of methyl benzoate is not a viable strategy for obtaining the desired 3-chloro-4-nitroso isomer in good yield. Alternative strategies that circumvent these unfavorable electronic effects are required, focusing on sequential functional group introduction using precursors with more favorable directing properties.
Sequential Functional Group Introduction Methodologies
A more plausible and controlled approach involves a multi-step linear synthesis where the functional groups are introduced sequentially, starting with a precursor that directs the incoming groups to the correct positions. A logical synthetic route would involve forming the 3-chloro-4-nitro pattern first, followed by the generation of the ester and, finally, the nitroso group.
A potential pathway is outlined below:
Nitration of 3-Chlorotoluene: The synthesis can commence with 3-chlorotoluene. In this molecule, both the chloro (–Cl) and methyl (–CH₃) groups are ortho, para-directors. The nitration of this starting material would be directed to the positions activated by both groups. The primary product expected from electrophilic nitration would be 3-chloro-4-nitrotoluene (B1583895), as the para-position to the methyl group (and ortho to the chloro group) is sterically accessible and electronically favored.
Oxidation to Carboxylic Acid: The resulting 3-chloro-4-nitrotoluene can then undergo oxidation of the methyl group to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this transformation, yielding 3-chloro-4-nitrobenzoic acid.
Esterification: The carboxylic acid group of 3-chloro-4-nitrobenzoic acid can be readily converted to the methyl ester via Fischer esterification. This involves reacting the acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to produce methyl 3-chloro-4-nitrobenzoate. nih.gov
Reduction of Nitro to Nitroso: The final step is the selective reduction of the nitro group (–NO₂) to the nitroso group (–N=O). This is a delicate transformation, as over-reduction can lead to the corresponding aniline. Various reducing agents can be employed under controlled conditions to achieve this partial reduction.
This sequential methodology effectively navigates the challenges of substituent directing effects to construct the desired substitution pattern.
Catalytic Approaches in Aromatic Nitrosobenzoate Synthesis
Catalysis can play a crucial role in several steps of the proposed synthesis of this compound, enhancing efficiency and selectivity.
Catalytic Chlorination: The initial chlorination step, if starting from a different precursor like 4-nitrotoluene, would benefit from a catalyst. The chlorination of 4-fluoronitrobenzene, for instance, is effectively catalyzed by iodine in combination with iron or antimony compounds to yield the 3-chloro derivative. google.com Similar Lewis acid catalysts could be employed for related chlorination reactions.
Catalytic Esterification: While Fischer esterification is classically acid-catalyzed, other methods exist. Organometallic compounds have been used as esterification catalysts, although their removal from the final product can require specific purification steps. google.com
Catalytic Reduction of the Nitro Group: The selective reduction of a nitro group to a nitroso group is a key transformation. While classic stoichiometric reagents are often used, catalytic methods offer a more atom-economical approach. Transition metal catalysts are widely used for the complete reduction of nitroarenes to anilines. Achieving a partial reduction to the nitroso stage catalytically is more challenging and requires careful selection of the catalyst, reaction conditions (temperature, pressure), and potential use of catalyst poisons to prevent over-reduction.
Advanced Purification and Isolation Techniques for Nitrosobenzoate Esters
The purification of the final product, this compound, is critical to obtaining a sample of high purity. Nitroso compounds are known for their potential instability and their tendency to exist in a monomer-dimer equilibrium, which can influence the choice of purification method. nih.govacs.org The monomeric form is typically a blue or green compound, while the azodioxy dimer is often colorless or yellow. at.uamdpi.com
Recrystallization: Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound and its impurities to different extents as a function of temperature. For a moderately polar compound like this compound, solvents such as ethanol, methanol, or mixed solvent systems (e.g., ethanol/water, hexane (B92381)/ethyl acetate) could be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. For nitro compounds, specific crystallization methods from nitric acid have also been described, which could potentially be adapted. google.com
Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. aquigenbio.com For this compound, normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase would be a suitable method. The separation is based on polarity, with more polar compounds eluting more slowly. Gas chromatography (GC) has also been used for the separation of related benzoate esters, suggesting it could be an analytical, and potentially preparative, tool if the compound is sufficiently volatile and thermally stable. nih.gov
Vacuum Distillation: If the compound has a sufficiently low boiling point and is thermally stable, vacuum distillation could be employed for purification. google.com By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. This method is particularly useful for removing non-volatile impurities. However, given the potential for thermal lability of the nitroso group, this technique must be approached with caution.
The following table summarizes the purification techniques applicable to nitrosobenzoate esters.
| Purification Technique | Principle | Applicability to this compound | Key Considerations |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Highly suitable for purifying the expected solid product. | Solvent selection is critical; potential for monomer-dimer equilibrium in solution. nih.govacs.org |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Effective for separating from impurities with different polarities. | Can separate monomer and dimer forms; choice of eluent is key. aquigenbio.com |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Potentially applicable if the compound is thermally stable. | Risk of thermal decomposition of the nitroso group. google.com |
Reaction Chemistry and Mechanisms of Methyl 3 Chloro 4 Nitroso Benzoate
Reactivity of the Aromatic Nitroso Group in Substituted Benzoate (B1203000) Systems
The nitroso group (–NO) attached to an aromatic ring is a versatile functional group with a rich and complex reaction chemistry. Its behavior is significantly influenced by the electronic effects of other substituents on the benzene (B151609) ring.
Redox Behavior and Transformations of Aromatic Nitroso Compounds
Aromatic nitroso compounds are intermediates on the redox scale between the corresponding amino and nitro compounds. at.ua This positions them to undergo both reduction and oxidation reactions.
Reduction to Anilines and their Derivatives: The reduction of aromatic nitroso compounds can lead to various products depending on the reducing agent and reaction conditions. For instance, reduction can yield anilines, which are important precursors in many industrial syntheses.
Oxidation to Nitro Compounds: Conversely, the nitroso group can be oxidized to a nitro group (–NO₂). This transformation is a common side reaction in the synthesis of nitroso compounds and can be promoted by various oxidizing agents. nih.gov The ease of this oxidation can sometimes limit the yield of the desired nitroso product. nih.gov
Dimerization and Equilibrium Considerations for Aromatic Nitroso Moieties
A distinctive characteristic of aromatic C-nitroso compounds is their ability to reversibly dimerize, forming azodioxy compounds. acs.orgnih.govresearchgate.net This equilibrium between the monomeric (Ar-N=O) and dimeric forms is influenced by several factors, including the electronic nature of the substituents on the aromatic ring, temperature, and the physical state (solution or solid). acs.orgresearchgate.net
In the solid state, many aromatic nitroso compounds exist predominantly as dimers, which can be colorless or yellowish. researchgate.netmdpi.com In solution, an equilibrium is established between the monomer and the dimer. researchgate.net The monomeric form is typically colored, often blue or green. mdpi.com Electron-withdrawing substituents on the benzene ring, such as the chloro and nitro groups in methyl 3-chloro-4-nitroso-benzoate, tend to enhance the reactivity of the nitroso group, including its propensity for dimerization. at.ua
The dimerization can result in two stereoisomers, the Z- and E-azodioxides. researchgate.net The interconversion between these isomers often proceeds through a two-step process involving dissociation into the monomer followed by re-dimerization. mdpi.com
Reactions with Nucleophilic and Electrophilic Species involving the Nitroso Moiety
The nitroso group exhibits ambivalent reactivity, capable of acting as both an electrophile and a nucleophile. at.ua
Reactions with Nucleophiles: The nitrogen atom of the nitroso group is susceptible to attack by nucleophiles. at.ua This reactivity is analogous to the nucleophilic addition to a carbonyl group. at.ua A variety of nucleophiles can react at the nitrogen center, leading to a diverse range of products. at.ua For example, nitrosoarenes can react with organometallic reagents.
Reactions with Electrophiles: The nitroso group also possesses a lone pair of electrons on the nitrogen atom, allowing it to function as a nucleophile, although this is less common. ucl.ac.uk This nucleophilic character is more pronounced when the reacting electrophile is highly electron-deficient. ucl.ac.uk
Reactivity of the Methyl Ester Functionality
The methyl ester group (–COOCH₃) in this compound is another key site for chemical reactions, primarily hydrolysis and transesterification.
Hydrolysis Mechanisms of Benzoate Esters (acid-catalyzed and alkaline hydrolysis)
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, this compound can be hydrolyzed to 3-chloro-4-nitroso-benzoic acid and methanol (B129727). The reaction is reversible and typically requires heating with an excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org
Alkaline Hydrolysis (Saponification): Base-promoted hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the alcohol. masterorganicchemistry.com Treating this compound with a base, such as sodium hydroxide (B78521), will produce sodium 3-chloro-4-nitroso-benzoate and methanol. libretexts.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.orgmasterorganicchemistry.com
Transesterification Reactions with Diverse Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. byjus.com This reaction can be catalyzed by either an acid or a base. byjus.comsrsbiodiesel.commasterorganicchemistry.com
For this compound, transesterification with a different alcohol (R'OH) would result in the formation of a new ester (3-chloro-4-nitroso-benzoate ester of R') and methanol. To drive the equilibrium towards the desired product, it is common to use the reactant alcohol as the solvent and/or to remove the methanol as it is formed. byjus.commasterorganicchemistry.com Various catalysts, including mineral acids, alkoxides, and certain metal compounds, can be employed to facilitate this reaction. srsbiodiesel.comnih.govorganic-chemistry.org
Table 1: Summary of Key Reactions
| Reaction Type | Functional Group Involved | Reagents/Conditions | Products |
|---|---|---|---|
| Reduction | Aromatic Nitroso | Reducing agents | Anilines and derivatives |
| Oxidation | Aromatic Nitroso | Oxidizing agents | Nitro compounds |
| Dimerization | Aromatic Nitroso | Dependent on substituents, temperature, state | Azodioxy compounds |
| Nucleophilic Addition | Aromatic Nitroso | Nucleophiles (e.g., organometallics) | Various addition products |
| Acid-Catalyzed Hydrolysis | Methyl Ester | Acid, Water, Heat | 3-chloro-4-nitroso-benzoic acid, Methanol |
| Alkaline Hydrolysis | Methyl Ester | Base (e.g., NaOH) | Salt of 3-chloro-4-nitroso-benzoic acid, Methanol |
| Transesterification | Methyl Ester | Alcohol (R'OH), Acid or Base catalyst | New 3-chloro-4-nitroso-benzoate ester, Methanol |
Nucleophilic Acyl Substitution Pathways at the Carbonyl Center
The ester functional group in this compound is a primary site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the methoxy (B1213986) group (-OCH3).
The general mechanism proceeds through a tetrahedral intermediate. The rate and feasibility of this reaction are influenced by the nature of the attacking nucleophile and the stability of the leaving group. Common nucleophiles that can react with the ester include hydroxides, alkoxides, and amines, leading to the formation of carboxylates, different esters (transesterification), and amides, respectively.
The electronic effects of the substituents on the aromatic ring play a crucial role. Both the chloro and the nitroso groups are electron-withdrawing. This electronic pull increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted methyl benzoate.
Reactivity of the Chloro-substituent on the Benzoate Ring
The chloro group attached to the aromatic ring opens up pathways for substitution and coupling reactions, significantly expanding the synthetic utility of this compound.
Nucleophilic Aromatic Substitution Reactions (SNAr) influenced by Electron-Withdrawing Groups
The chloro substituent on the benzene ring can be replaced by strong nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is particularly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitroso group is para to the chloro substituent.
The nitroso group, being strongly electron-withdrawing, plays a critical role in activating the ring for SNAr. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. This stabilization lowers the activation energy of the reaction, making the substitution of the chloro group more favorable. The order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the formation of the addition intermediate, not the breaking of the carbon-halogen bond.
Cross-Coupling Reactions (e.g., Palladium-catalyzed carbonylation in related systems)
The chloro-substituted aromatic ring can participate in various transition metal-catalyzed cross-coupling reactions. A notable example is palladium-catalyzed carbonylation, a powerful method for introducing a carbonyl group. While direct studies on this compound might be limited, the principles can be inferred from related aryl halides.
In a typical palladium-catalyzed carbonylation, the aryl halide (in this case, the chloro-benzoate derivative) reacts with carbon monoxide and a nucleophile in the presence of a palladium catalyst. This three-component coupling reaction is a versatile tool for synthesizing a variety of carbonyl-containing compounds. The choice of ligand for the palladium catalyst is crucial and can significantly impact the reaction's efficiency. For instance, bidentate phosphine (B1218219) ligands like Xantphos have been shown to be effective for the carbonylation of aryl bromides.
Synergistic and Antagonistic Effects of Multiple Functional Groups on Reaction Pathways
The reactivity of this compound is a result of the combined electronic and steric effects of its functional groups.
Synergistic Effects:
The electron-withdrawing nature of both the chloro and nitroso groups synergistically enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack, particularly in SNAr reactions.
The electron-withdrawing character of the ring substituents also increases the reactivity of the ester group towards nucleophilic acyl substitution.
Antagonistic Effects:
Steric hindrance from the ortho-nitroso group could potentially hinder the approach of bulky nucleophiles to the chloro-substituted carbon in SNAr reactions.
While the electron-withdrawing groups activate the ring for nucleophilic attack, they deactivate it towards electrophilic aromatic substitution, a common reaction for benzene and its derivatives.
Exploration of Chemical Degradation Mechanisms for Substituted Benzoates in Anoxic Environments
The environmental fate of substituted benzoates is an area of significant interest. In anoxic (oxygen-deficient) environments, biodegradation is a key degradation pathway. Aromatic compounds are degraded by different enzyme systems under aerobic and anoxic conditions.
For substituted benzoates, the nature and position of the substituents greatly influence their biodegradability. The presence of halogen and nitro or nitroso groups can make the compound more recalcitrant to microbial degradation. However, microbial communities can adapt to degrade such compounds.
Computational and Theoretical Investigations of Methyl 3 Chloro 4 Nitroso Benzoate
Quantum Chemical Methods for Molecular Structure Optimization and Energy Calculations
The initial step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for its balance of accuracy and computational cost.
To perform a DFT calculation, a basis set is chosen to describe the atomic orbitals. A variety of basis sets would typically be employed to assess the convergence of the results. Common choices include Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of the basis set influences the accuracy of the calculated properties. For instance, the inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution in a molecule with electronegative atoms like chlorine and oxygen.
A systematic study would involve optimizing the geometry of methyl 3-chloro-4-nitrobenzoate with the B3LYP functional and several basis sets. The resulting data would allow for a comprehensive analysis of bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters of Methyl 3-chloro-4-nitrobenzoate using B3LYP/6-311++G(d,p)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-Cl | 1.745 | C-C-Cl | 119.5 |
| C-N | 1.470 | C-C-N | 118.0 |
| N-O1 | 1.225 | O1-N-O2 | 124.0 |
| N-O2 | 1.225 | C-C-C(O) | 120.0 |
| C=O | 1.210 | O=C-O | 123.0 |
| C-O | 1.350 | C-O-CH3 | 116.0 |
Note: This table is hypothetical and for illustrative purposes only. Actual values would be derived from computational output.
Beyond the ground state geometry, understanding the conformational landscape of a molecule is crucial. This involves identifying different stable conformers and the energy barriers between them.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can provide valuable benchmark data.
Semi-empirical methods, such as AM1 and PM3, are much faster as they use parameters derived from experimental data. These methods are well-suited for initial explorations of the conformational space of larger molecules.
For methyl 3-chloro-4-nitrobenzoate, a key conformational feature would be the orientation of the methoxycarbonyl and nitro groups relative to the benzene (B151609) ring. A relaxed potential energy surface scan, where the dihedral angles of these groups are systematically varied, would be performed using a semi-empirical or a cost-effective DFT method. The minima found would then be re-optimized at a higher level of theory (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ) to obtain accurate relative energies of the conformers.
Electronic Structure and Reactivity Descriptors from Computational Studies
Once the optimized geometry is obtained, a wealth of information about the electronic structure and reactivity of the molecule can be extracted.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies a more reactive molecule.
The spatial distribution of the HOMO and LUMO is also informative. For methyl 3-chloro-4-nitrobenzoate, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the ester group, while the LUMO is anticipated to be concentrated on the nitro group and the benzene ring, reflecting the electron-withdrawing nature of the nitro group.
Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap of Methyl 3-chloro-4-nitrobenzoate (calculated at B3LYP/6-311++G(d,p))
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.50 |
| LUMO | -2.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Note: This table is hypothetical and for illustrative purposes only.
The distribution of electron density in a molecule determines its electrostatic properties. The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.
For methyl 3-chloro-4-nitrobenzoate, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Positive potential would be expected around the hydrogen atoms of the benzene ring.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule as a whole. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons. It can be calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ2/(2η).
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the changes in electron density upon the addition or removal of an electron.
Table 3: Hypothetical Global Reactivity Descriptors for Methyl 3-chloro-4-nitrobenzoate (calculated at B3LYP/6-311++G(d,p))
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 5.15 |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.426 |
| Electrophilicity Index (ω) | 5.65 |
Note: This table is hypothetical and for illustrative purposes only.
No Computational and Theoretical Data Found for Methyl 3-chloro-4-nitroso-benzoate
Extensive searches of publicly available scientific literature and computational chemistry databases have yielded no specific theoretical or computational investigations for the chemical compound This compound . Consequently, the generation of an article detailing its simulated spectroscopic properties, conformational analysis, and reaction pathways, as per the requested outline, is not possible at this time.
The initial investigation revealed a significant body of research on the related compound, Methyl 3-chloro-4-nitro-benzoate, which differs by the presence of a nitro (-NO2) group instead of a nitroso (-NO) group. However, the distinct electronic and structural properties of the nitroso group mean that data from the nitro analogue cannot be accurately extrapolated to describe this compound.
Further, highly specific searches for "this compound" in conjunction with terms such as "computational chemistry," "theoretical spectra," "DFT calculations," "conformational analysis," and "reaction pathways" did not return any relevant scholarly articles, published datasets, or entries in chemical informatics databases that would provide the necessary information to address the following specified topics:
Reaction Pathway and Transition State Calculations for Nitroso- and Chloro-Benzoate Reactivity
Without any foundational research data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy. The absence of such information in the public domain suggests that this compound may be a compound of limited current research interest, or that such studies exist but are not widely disseminated.
Therefore, a detailed and informative article strictly adhering to the provided outline for this compound cannot be constructed.
Advanced Applications and Future Research Directions in Methyl 3 Chloro 4 Nitroso Benzoate Chemistry
Role as a Versatile Synthetic Intermediate in Organic Synthesis
The true potential of Methyl 3-chloro-4-nitroso-benzoate in chemical synthesis lies in the multifaceted reactivity of its C-nitroso group. C-nitroso species are known for their unique ambiphilic nature, meaning they can react with nucleophiles, electrophiles, and radicals. rsc.org This characteristic makes them powerful intermediates for constructing complex molecular architectures.
The high reactivity of the nitroso group can be a double-edged sword, often leading to complex reaction mixtures with various isomers and side-products from dimerization or tautomerization. rsc.org However, when controlled, this reactivity is a significant asset. For a molecule like this compound, the nitroso group serves as a highly reactive handle for a variety of transformations. Key among these are cycloaddition reactions, which are powerful carbon-carbon and carbon-heteroatom bond-forming processes.
Future research will likely focus on harnessing this reactivity for specific synthetic goals. The development of catalytic systems that can control the chemo-, regio-, and stereoselectivity of reactions involving the nitroso group is a primary objective.
Table 1: Potential Synthetic Transformations of the Nitroso Group
| Reaction Type | Description | Potential Products |
| Nitroso-Diels-Alder Reaction | A [4+2] cycloaddition where the nitroso compound acts as a dienophile, reacting with a diene. | Substituted 1,2-oxazines |
| Nitroso-Ene Reaction | The nitroso compound reacts with an alkene containing an allylic hydrogen. | Allylic hydroxylamines |
| Nitroso-Aldol Reaction | The nitroso group reacts as an electrophile with an enol or enolate. | α-Hydroxylamino ketones/esters |
| Reduction | The nitroso group is reduced to an amine. | Methyl 3-chloro-4-amino-benzoate |
| Oxidation | The nitroso group is oxidized to a nitro group. | Methyl 3-chloro-4-nitro-benzoate |
This versatility positions this compound as a valuable starting material for synthesizing a diverse range of heterocyclic compounds and functionalized aromatic amines that are otherwise difficult to access.
Exploration of Nonlinear Optical (NLO) Properties
Organic molecules with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical data storage and image processing. nih.gov These properties typically arise in molecules that possess a combination of electron-donating and electron-accepting groups linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by a strong laser, leading to a nonlinear response.
While specific NLO data for this compound is not available, its molecular structure suggests it is a candidate for NLO activity.
The nitroso group (-NO) and the chloro group (-Cl) are strong electron-withdrawing groups.
The methyl benzoate (B1203000) group (-COOCH₃) is also electron-withdrawing but is part of the larger conjugated benzene (B151609) ring system.
The presence of multiple electron-withdrawing substituents on the benzene ring could lead to interesting electronic properties. Research has shown that modifying acceptor units, for instance by adding chloro groups, can effectively decrease the energy gap in organic chromophores. nih.gov Studies on other organic systems, such as Schiff bases with nitro substituents, have demonstrated significant NLO responses. researchgate.net Similarly, even simpler structures like methyl-p-hydroxy benzoate have been investigated for their third-order NLO properties. researchgate.net
Future theoretical and experimental studies could explore the NLO potential of this compound. Computational methods could be used to calculate its polarizability (α) and first-order hyperpolarizability (β), which are key indicators of NLO activity. nih.gov Synthesizing derivatives where an electron-donating group is introduced onto the aromatic ring could further enhance these properties, creating a classic "push-pull" system known to be effective for NLO response.
Development of Novel Synthetic Methodologies Leveraging the Reactivity of the Nitroso Functionality
The unique reactivity of the nitroso group is a fertile ground for the development of new synthetic methods. Acyl nitroso species, for example, are considered "super-reactive" dienophiles in nitroso-Diels–Alder (NDA) reactions, readily forming cycloadducts in high yields. worktribe.com The reactivity of aromatic nitroso compounds like this compound can be similarly exploited.
A primary area for methodological development is in catalytic, asymmetric reactions. The nitroso group can participate in cycloadditions, such as the NDA reaction with dienes, to form heterocyclic products. worktribe.com Designing chiral catalysts that can control the stereochemical outcome of these reactions would be a significant advancement, providing enantiomerically pure building blocks for pharmaceuticals and other fine chemicals.
Another avenue involves leveraging the nitroso group as a directing group in C-H functionalization reactions. The nitrogen and oxygen atoms can coordinate to a metal catalyst, directing the functionalization to a specific, nearby C-H bond on the aromatic ring. This strategy has been successfully employed with related N-nitrosoanilines to achieve novel C-H olefination and alkoxylation of arenes under mild conditions. nih.gov Applying this concept to this compound could enable the regioselective introduction of new functional groups, further expanding its synthetic utility.
Design and Synthesis of Advanced Functional Materials Based on Nitrosobenzoate Derivatives
The chemical features of this compound make its derivatives promising candidates for the creation of advanced functional materials. researchgate.net The field of functional materials seeks to design and synthesize substances with specific, tailored physical or chemical properties for technological applications. researchgate.net
Based on the structure of nitrosobenzoates, several classes of materials could be envisioned:
Optoelectronic Materials : As discussed in section 6.2, by tuning the electronic donor-acceptor properties, nitrosobenzoate derivatives could be developed as NLO materials for use in optical switches or frequency converters. nih.gov
Polymeric Materials : The reactive nitroso group or the benzoate ester could be used as handles to incorporate the molecule into a polymer backbone. The resulting polymer would have the electronic characteristics of the nitrosobenzoate monomer, potentially leading to materials with unique conductive or photorefractive properties.
Sensor Materials : The nitroso group is known to react with various analytes. A material incorporating the nitrosobenzoate scaffold could be designed to undergo a colorimetric or fluorescent change upon binding to a specific substance, forming the basis of a chemical sensor.
The synthesis of these materials would involve leveraging the synthetic handles on the this compound core to link molecules together or attach them to surfaces, creating organized molecular assemblies with emergent functional properties. researchgate.net
Computational Design for Tailored Reactivity and Selectivity in Chemical Processes
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. rsc.org For highly reactive species like C-nitroso compounds, in silico methods provide crucial insights that can guide experimental work, saving time and resources. rsc.org
High-level ab initio and Density Functional Theory (DFT) methods can be applied to this compound to:
Predict Reaction Pathways : Computational modeling can map out the energy landscapes of potential reactions, such as the nitroso-Diels-Alder or ene reactions. worktribe.com This allows chemists to identify the most likely products and understand the activation barriers, helping to select optimal reaction conditions. worktribe.com
Rationalize Selectivity : In cases where multiple isomers can be formed (regio- or stereoisomers), computational analysis can determine the relative stabilities of the transition states leading to each isomer. rsc.org This knowledge is critical for designing reactions that favor a single, desired product.
Design Novel Reagents : By simulating the interaction of the nitroso compound with different reaction partners or catalysts, new chemical processes can be designed computationally before being attempted in the lab. nih.gov For example, computations can help design Lewis acid catalysts to lower the activation barriers for desired cycloaddition reactions. nih.gov
Studies on the thermochemistry of C-nitroso compounds have used methods like G4MP2 to determine their stability, which is crucial for handling and synthesis. csu.edu.auresearchgate.net Such computational approaches provide a robust framework for tailoring the reactivity and selectivity of processes involving this compound.
Table 2: Application of Computational Methods in Nitroso Chemistry
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Mapping reaction pathways, calculating transition state energies. | Prediction of reaction outcomes, understanding regio- and stereoselectivity. worktribe.com |
| Ab Initio (e.g., G4MP2) | Calculating thermodynamic properties like enthalpy of formation. | Assessment of molecular stability and reaction energetics. csu.edu.auresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulating electronic absorption spectra and excited states. | Prediction of optical properties, including potential for NLO activity. researchgate.net |
Green Chemistry Approaches for Sustainable Synthesis of Nitrosobenzoate Compounds
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound and its derivatives is crucial for modern, environmentally responsible chemistry.
Traditional nitration methods, often a starting point for such molecules, can involve harsh reagents like mixed nitric and sulfuric acids, which generate significant acid waste. researchgate.net Green alternatives focus on milder conditions and more benign reagents.
Potential green approaches for nitrosobenzoate synthesis include:
Solvent-Free Reactions : Performing reactions without a solvent minimizes waste, cost, and hazards associated with volatile organic compounds. Methodologies for the N-nitrosation of secondary amines using tert-butyl nitrite (B80452) (TBN) under solvent-free conditions have been developed and proven effective, suggesting a possible route for C-nitrosation as well. rsc.orgrsc.org
Catalytic Methods : Using catalysts instead of stoichiometric reagents reduces waste. For instance, molybdenum-catalyzed oxidation of anilines with H₂O₂ offers a route to nitroso arenes. organic-chemistry.org Developing a catalytic oxidation for the corresponding aniline (B41778) precursor to this compound would be a significant green improvement.
Use of Solid-Supported Reagents : Adsorbing reagents onto a solid support like silica (B1680970) gel can simplify product purification (by simple filtration) and in some cases enhance selectivity. researchgate.net The use of a recyclable N-nitrososulfonamide reagent for transnitrosation also represents a green strategy with high functional group tolerance and easy recovery of the byproduct. organic-chemistry.org
Waste Valorization : Innovative research has shown that NO₂, a major air pollutant, can be captured by metal-organic frameworks (MOFs) and used as a nitrating agent for organic synthesis, turning a waste product into a valuable chemical feedstock. researchgate.net
By focusing on atom economy, catalysis, and the use of less hazardous materials, the synthesis of nitrosobenzoate compounds can be made more sustainable and environmentally friendly. rsc.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-chloro-4-nitroso-benzoate, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves two steps: (1) nitration of methyl 3-chlorobenzoate using HNO₃/H₂SO₄ at 0–5°C to form the nitro intermediate, followed by (2) controlled reduction to the nitroso group using SnCl₂ in HCl under ice-cooling. Key parameters include reaction temperature (critical for avoiding over-reduction to amines), stoichiometry of reducing agents, and pH control. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Monitor intermediates via TLC (Rf ~0.3–0.5) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
- Methodological Answer :
- ¹H NMR : Aromatic protons adjacent to the nitroso group appear deshielded (δ ~8.5–9.0 ppm). Methoxy protons resonate at δ ~3.9 ppm.
- IR : N=O stretching vibrations occur at 1500–1600 cm⁻¹; ester C=O appears at ~1720 cm⁻¹.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ expected at m/z 216.58. Confirm fragmentation patterns (e.g., loss of NO group at m/z 186).
- UV-Vis : Strong absorbance near 350 nm due to conjugation between nitroso and aromatic systems .
Q. What are the key considerations when scaling up the synthesis of this compound from milligram to gram quantities?
- Methodological Answer :
- Reactor Design : Use jacketed reactors for temperature control during exothermic steps (e.g., nitration).
- Safety Protocols : Nitroso compounds may form carcinogenic nitrosamines; implement strict inert-atmosphere handling and waste disposal.
- Purification : Replace column chromatography with recrystallization (ethanol/water) for scalability.
- Yield Optimization : Pilot runs at 10% scale increments to identify bottlenecks (e.g., reagent addition rates) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of the nitroso group in this compound under varying catalytic conditions?
- Methodological Answer :
- Cross-Coupling Reactions : Test Suzuki-Miyaura couplings using Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and arylboronic acids in THF/Na₂CO₃. Monitor regioselectivity via HPLC-MS.
- Redox Studies : Compare nitroso → amine reduction pathways using NaBH₄/CuCl₂ vs. H₂/Pd-C. Quantify intermediates via in-situ FTIR.
- Kinetic Analysis : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures (Arrhenius plots) .
Q. When encountering contradictory data on the compound’s stability in different solvents, what methodological approaches can resolve these discrepancies?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples in DMSO, MeOH, and THF at 40°C/75% RH for 14 days. Quantify degradation via HPLC (C18 column, acetonitrile/water gradient).
- Mechanistic Insight : Perform DFT calculations (B3LYP/6-31G*) to model solvent interactions. Correlate solvent polarity (Kamlet-Taft parameters) with degradation rates.
- Statistical Validation : Apply ANOVA to identify significant factors (p < 0.05) .
Q. How can computational chemistry methods be integrated with experimental data to predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental product distributions from nitration or halogenation.
- Molecular Dynamics : Simulate solvent effects on transition states (e.g., water vs. DMF). Validate with isotopic labeling (e.g., ¹⁵N-NMR tracking).
- Docking Studies : If investigating biological activity, model interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Reproducibility Checks : Replicate published protocols with strict control of moisture/oxygen levels (Schlenk techniques).
- Catalyst Screening : Test alternative catalysts (e.g., Ru-BINAP complexes) and compare enantiomeric excess (ee) via chiral HPLC.
- Meta-Analysis : Compile literature data into a reactivity matrix (substrate scope vs. ee) to identify outliers. Publish negative results to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
